Climazolam
Description
Historical Trajectory and Initial Synthesis within Benzodiazepine (B76468) Research
The exploration of benzodiazepines began with the accidental discovery of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche, a finding that revolutionized the treatment of anxiety and insomnia. wikipedia.orgbenzoinfo.comrjptonline.org This initial breakthrough spurred extensive research into related chemical structures, leading to the synthesis of thousands of benzodiazepine derivatives.
Within this context of vigorous research and development, Climazolam (also known by its developmental code Ro21-3982) was developed by Hoffmann-La Roche. wikipedia.orgmedkoo.com The patent for the synthesis of a series of imidazobenzodiazepines, including the process that can be used to create this compound, was granted in 1981 to inventors Armin Walser and Rodney I. Fryer. wikipedia.org The synthesis of this compound can be achieved through various chemical pathways, with one documented method involving the decarboxylation of its carboxylic acid precursor, 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a] Current time information in Bangalore, IN.ontosight.aibenzodiazepine-3-carboxylic acid. googleapis.comgoogle.com Substituted benzonitriles are also noted as useful precursors in the synthesis of various drugs, including this compound. researchgate.net Following its development, this compound was licensed to the Swiss pharmaceutical company Gräub, which introduced it as a veterinary medicine under the trade name Climasol. wikipedia.orgmedkoo.comtripsitter.com
Placement within Chemical and Pharmacological Classification Systems: The Imidazobenzodiazepine Class
Chemically, this compound is classified as an imidazobenzodiazepine. wikipedia.orglookchem.comontosight.ai This classification stems from its core chemical structure, which features the fusion of a benzodiazepine ring system with an imidazole (B134444) ring. ontosight.aiontosight.ai Its formal IUPAC name is 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a] Current time information in Bangalore, IN.ontosight.aibenzodiazepine. wikipedia.orgontosight.aitripsitter.com This specific structure places it in a distinct subclass from "classical" benzodiazepines like diazepam.
Pharmacologically, this compound, like other benzodiazepines, is a central nervous system (CNS) depressant that functions as a modulator of the GABA-A receptor. ontosight.aitripsitter.comontosight.ai Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgontosight.aiontosight.ai This potentiation of GABAergic activity leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of compounds. wikipedia.orgontosight.ai The imidazobenzodiazepine subclass includes compounds that can have varied effects, from full agonists to antagonists like flumazenil, or partial agonists, depending on their interaction with different GABA-A receptor subtypes. wikipedia.orgbenchchem.com
Overview of Current Research Trajectories and Knowledge Gaps in its Basic Science
The primary application and research focus for this compound has been in the field of veterinary medicine as an anesthetic agent. wikipedia.orgtripsitter.com Preclinical studies have investigated its sedative effects and physiological impact on various animal species, including rats, swine, and horses. wikipedia.orgnih.gov Much of this research examines this compound in combination with other agents, such as ketamine or a fentanyl-fluanisone mixture, to achieve a suitable state of anesthesia for surgical procedures. wikipedia.orgtripsitter.comnih.gov
Despite its use in a veterinary context, there remain significant knowledge gaps in its basic scientific profile. Detailed pharmacokinetic data, including specifics on its metabolism and the precise duration of its effects, are not extensively documented in publicly available literature. tripsitter.com While its general mechanism of action at the GABA-A receptor is understood as a member of the benzodiazepine class, the specifics of its binding affinity and functional activity at various GABA-A receptor subtypes have not been as thoroughly characterized as some other benzodiazepines. ontosight.ai Further research would be needed to fully elucidate its unique pharmacodynamic and pharmacokinetic profile compared to other imidazobenzodiazepines like midazolam or remimazolam. tripsitter.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
59467-77-5 |
|---|---|
Molecular Formula |
C18H13Cl2N3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13Cl2N3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |
InChI Key |
CHCISLOJADQUNQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Other CAS No. |
59467-77-5 |
Synonyms |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine climazolam Ro 21-3982 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Applications
Diverse Synthetic Routes and Precursor Analysis: Cyclization, Decarboxylation, and Hydrolysis
The synthesis of the imidazobenzodiazepine framework, characteristic of Climazolam, often involves the cyclization of appropriate precursors. One common approach for related triazolo[4,3-a] Current time information in Bangalore, IN.enamine.netbenzodiazepines involves the reaction of a 1,4-benzodiazepine-2-thione with an acid hydrazide, followed by dehydrative cyclization at elevated temperatures. jocpr.com Another method utilizes the reaction of 2-hydrazino-1,4-benzodiazepines with ortho esters in the presence of a catalytic amount of acid to yield the fused triazolo ring system. jocpr.com Oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with aldehydes in the presence of diacetoxy iodobenzene (B50100) has also been reported for the synthesis of substituted triazolo[4,3-α] Current time information in Bangalore, IN.enamine.netbenzodiazepines. jocpr.com
Decarboxylation reactions play a role in the synthesis of imidazo[1,5-a] Current time information in Bangalore, IN.enamine.netbenzodiazepines, including the core structure found in this compound. For instance, the preparation of midazolam, a structurally similar compound, can involve the efficient and selective decarboxylation of a 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid derivative. google.comgoogle.com This decarboxylation can be performed in high-boiling organic solvents such as N-methylpyrrolidinone (NMP) at elevated temperatures, typically between 150°C and 250°C, preferably around 200°C. google.comgoogle.com This reaction can be followed by simultaneous cyclization to form the desired imidazobenzodiazepine. google.com
Hydrolysis is another important reaction in the synthetic schemes. Hydrolysis of intermediates, often using diluted acidic solutions like hydrochloric acid, can be employed to purify the final product and potentially improve reaction yields. smolecule.comgoogle.com For example, the preparation of an intermediate in the synthesis of midazolam involves the basic hydrolysis of a corresponding ester. google.com
Precursors for these synthetic routes often include substituted 2-aminobenzophenones, which are widely used starting materials for the synthesis of 1,4-benzodiazepines. wum.edu.pl Other precursors can include 1,4-benzodiazepine-2-thiones or 2-hydrazino-1,4-benzodiazepines. jocpr.comgoogle.com
Biocatalytic Approaches in this compound Synthesis
Biocatalysis, utilizing enzymes or whole-cell systems, offers a more sustainable and selective approach to chemical synthesis compared to traditional methods. rsc.orgmdpi.comresearchgate.netnih.gov While specific detailed examples of biocatalytic synthesis of this compound are not extensively documented in the provided search results, the application of biocatalysis in the synthesis of related benzodiazepines and other pharmaceutical compounds highlights its potential in this area. rsc.orgmdpi.comnih.govnewdrugapprovals.org Biocatalytic dehydrogenation using enzyme-containing bacterial cells, such as Arthrobacter sp., has been explored in the synthesis of intermediates for related compounds. chemicalbook.com This suggests that enzymatic transformations could potentially be integrated into this compound synthetic pathways for specific steps, offering advantages in terms of milder reaction conditions, reduced by-product formation, and improved stereoselectivity. mdpi.comnih.gov
Spectroscopic and Spectrometric Characterization for Compound Identity Confirmation and Purity Assessment in Research
Rigorous characterization using spectroscopic and spectrometric techniques is crucial in research to confirm the identity and assess the purity of synthesized this compound. google.comlmaleidykla.ltscispace.comnih.govnih.gov Common techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govjocpr.comlmaleidykla.ltscispace.com
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence and arrangement of atoms within the this compound molecule. nih.govgoogle.comlmaleidykla.ltscispace.com Chemical shifts, splitting patterns, and integration values in NMR spectra are used to verify the synthesized compound's structure against expected data or reference standards. nih.govgoogle.comlmaleidykla.lt
IR spectroscopy is valuable for identifying the functional groups present in this compound, such as C=N stretches, C-H stretches, and characteristic aromatic ring vibrations. nih.govacs.org Specific absorption bands in the IR spectrum serve as a fingerprint for the compound's identity. acs.org
Mass spectrometry, particularly techniques like Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of this compound and provide fragmentation patterns that aid in structural elucidation and confirmation. google.comjocpr.comlmaleidykla.ltiiab.mersc.orgnih.govresearchgate.netunodc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for assessing purity by separating components in a mixture and then analyzing their mass spectra, allowing for the identification and quantification of impurities. enamine.netresearchgate.netcoriolis-pharma.com High-Performance Liquid Chromatography (HPLC) is also used to determine the purity and titre of synthesized this compound. google.com
Elemental analysis is another method used to confirm the elemental composition of the synthesized compound, providing data on the percentage of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for this compound's molecular formula. google.comlmaleidykla.ltscispace.com
These spectroscopic and spectrometric methods, often used in combination, provide comprehensive data for confirming the successful synthesis of this compound and ensuring its purity for various research applications.
Molecular and Cellular Pharmacological Investigations of Climazolam
Ligand Binding Studies at Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
Benzodiazepines classically bind to a specific site on the GABA-A receptor, which is a pentameric ligand-gated ion channel composed of different subunits. nih.govnih.gov This binding allosterically modulates the receptor's function, enhancing the effect of the primary inhibitory neurotransmitter, GABA. wikipedia.orgmdpi.com The specific characteristics of this binding, such as affinity and subunit selectivity, are crucial determinants of a compound's pharmacological profile.
Subunit Selectivity and Allosteric Modulation Profiles
The GABA-A receptor exists in various isoforms, distinguished by the combination of its constituent subunits (e.g., α1-6, β1-3, γ1-3). nih.govnews-medical.net Benzodiazepines typically bind at the interface between an α and a γ subunit. nih.govnih.gov The specific α subunit present influences the pharmacological effect. For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2- and α3-containing receptors are linked to anxiolytic actions. nih.govnih.gov
The allosteric modulation by benzodiazepines results in an increased frequency of the GABA-gated chloride channel opening, leading to enhanced neuronal inhibition. wikipedia.org The profile of this modulation, whether it is a full or partial agonism at the benzodiazepine (B76468) site, dictates the maximal effect a compound can produce.
Competitive and Non-Competitive Binding Interactions
Ligand binding studies typically employ radiolabeled compounds to investigate how a test compound interacts with the receptor. A competitive interaction occurs when the test compound binds to the same site as the radioligand, thereby displacing it in a concentration-dependent manner. Non-competitive interactions involve binding at a different site, which can still influence the binding of the radioligand.
Specific studies detailing the competitive and non-competitive binding interactions of Climazolam at the GABA-A receptor are not described in the available literature.
Electrophysiological and Functional Assays in In Vitro Systems: Modulation of Chloride Ion Flux
Electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing specific GABA-A receptor subtypes, are instrumental in functionally characterizing the effects of benzodiazepines. nih.govmdpi.com These assays directly measure the flow of chloride ions across the cell membrane in response to GABA and the modulatory effects of benzodiazepines. nih.gov Such studies can determine a compound's potency (EC₅₀) and efficacy (maximal enhancement of GABA-induced current).
While this is a standard method to assess benzodiazepine function, specific electrophysiological data quantifying the modulation of chloride ion flux by this compound are not available in the public scientific domain.
Receptor Occupancy Studies and Ligand-Receptor Kinetics in Preclinical Models
Receptor occupancy studies in preclinical animal models aim to correlate the dose of a drug with the proportion of receptors that are bound in the brain. nih.govuni.lu This is often achieved using techniques like positron emission tomography (PET) or by ex vivo binding assays. uni.lu Ligand-receptor kinetics, which describe the rates of association and dissociation of a drug from its receptor, are also critical for understanding the time course of its effects. nih.gov
There is a lack of published preclinical studies investigating the in vivo receptor occupancy and ligand-receptor kinetics of this compound.
Comparative Pharmacological Profiling with Reference Benzodiazepines in In Vitro and Animal Research Models
To understand the unique properties of a new benzodiazepine, its pharmacological profile is typically compared with that of well-characterized reference compounds like diazepam and midazolam. nih.govcabidigitallibrary.orgnih.govnih.gov These comparisons are conducted in both in vitro assays (e.g., binding affinity, functional potency) and in vivo animal models that assess behavioral effects such as sedation, anxiolysis, and motor coordination. nih.govnih.gov
In one available study involving rats, this compound was noted to have sedative effects. However, in contrast to diazepam and midazolam, it did not potentiate the sedative and analgesic properties of a fentanyl-fluanisone combination.
Beyond this, detailed comparative pharmacological data for this compound against reference benzodiazepines in a systematic manner across various in vitro and animal models are not available in the scientific literature.
Metabolic Transformations and Biotransformation Pathways in Preclinical Systems
Identification of Primary Metabolites and Biotransformation Products
While specific, detailed information on the identified primary metabolites and biotransformation products solely of Climazolam in preclinical systems is limited in the available literature, the metabolic fate of benzodiazepines in general provides a strong framework for understanding this compound's likely pathways. Benzodiazepine (B76468) metabolism typically involves two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I metabolism often includes oxidative transformations such as N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions introduce or expose polar functional groups on the parent compound. nih.govnli.org.il Given this compound's structure, hydroxylation at various positions on the benzodiazepine ring or the attached phenyl group, as well as potential N-dealkylation if applicable, are anticipated biotransformation pathways.
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid. nli.org.il This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of highly polar conjugates that are readily excreted, primarily in urine and feces. nih.govnli.org.il Therefore, glucuronide conjugates of this compound and its hydroxylated metabolites are expected biotransformation products.
Studies on related benzodiazepines, such as midazolam, which is also an imidazobenzodiazepine, have identified hydroxylated metabolites (e.g., 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam) that subsequently undergo glucuronidation. wikipedia.org The structural similarities between this compound and midazolam suggest that analogous metabolic routes involving hydroxylation followed by glucuronidation are likely significant for this compound as well.
Enzyme Systems Implicated in this compound Metabolism (In Vitro and Ex Vivo)
The biotransformation of this compound in preclinical systems is primarily mediated by hepatic enzyme systems. In vitro and ex vivo studies utilizing liver microsomes, hepatocytes, or recombinant enzymes are commonly employed to identify the specific enzymes involved in drug metabolism. Based on the known metabolic pathways of benzodiazepines, both Cytochrome P450 (CYP) and Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes are expected to play crucial roles in this compound's metabolism. nli.org.il
The potential for this compound to interact with medications that affect liver metabolism, particularly those influencing CYP3A4 activity, further supports the involvement of this enzyme in its biotransformation.
Cytochrome P450 (CYP) Isoform Involvement, particularly CYP3A4
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals. Among the various CYP isoforms, CYP3A4 is a major contributor to the hepatic metabolism of numerous drugs in humans and is also present in preclinical species. nli.org.il
CYP3A4 is known to be heavily involved in the metabolism of several benzodiazepines, including those structurally related to this compound, such as midazolam, through hydroxylation reactions. nli.org.il While direct experimental data specifically detailing this compound's metabolism by isolated CYP isoforms is limited in the provided information, the established role of CYP3A4 in the metabolism of related benzodiazepines strongly suggests its involvement in the Phase I oxidative metabolism of this compound in preclinical models. nli.org.il
The activity of CYP3A4 can be influenced by various factors, including the presence of inhibitors or inducers, which can impact the metabolic rate of substrates like benzodiazepines. Studies investigating potential drug-drug interactions involving this compound would likely explore its susceptibility to modulation by known CYP3A4 modulators.
Uridine Diphosphate Glucuronosyltransferase (UGT) Involvement, e.g., UGT1A4
Uridine Diphosphate Glucuronosyltransferases (UGTs) are key enzymes in Phase II metabolism, catalyzing the conjugation of drugs and metabolites with glucuronic acid. This conjugation process increases the polarity and molecular weight of the compounds, facilitating their excretion from the body. nli.org.il
Glucuronidation is a significant pathway for the elimination of benzodiazepines and their hydroxylated metabolites. nli.org.ilwikipedia.org Specific UGT isoforms, such as UGT1A4, have been identified as being involved in the glucuronidation of benzodiazepines like midazolam and its hydroxylated derivatives. nli.org.ilwikipedia.org
Given that glucuronidation is a primary route for the elimination of benzodiazepine metabolites, it is highly probable that UGT enzymes, including UGT1A4, are involved in the conjugation of this compound and its Phase I oxidative metabolites in preclinical systems. While direct experimental evidence for this compound's glucuronidation by specific UGT isoforms is not explicitly detailed, the general metabolic fate of benzodiazepines supports this involvement. nli.org.ilwikipedia.org
Species-Specific Metabolic Differences in Animal Research Models
Preclinical research relies on animal models to predict the pharmacokinetic and metabolic behavior of drug candidates in humans. However, significant species-specific differences in drug metabolism can exist, which are crucial to consider when extrapolating data from animal studies. These differences can arise from variations in the expression levels, catalytic activities, and substrate specificities of drug-metabolizing enzymes, particularly CYP and UGT isoforms.
Studies on the metabolism of other benzodiazepines, such as clobazam and midazolam, have demonstrated notable species differences. For instance, the metabolic profiles of clobazam have been shown to differ among species like humans, monkeys, dogs, and rats, particularly concerning oxidative metabolic pathways. nih.gov Similarly, the activity of CYP3A enzymes, which are important for midazolam metabolism, can vary across species.
Advanced Analytical Methodologies for Detection and Quantification of Climazolam in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Climazolam from complex matrices and quantifying its concentration. These techniques leverage differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While specific applications of GC-MS solely for this compound were not extensively detailed in the search results, GC-MS is a widely used method for the analysis of benzodiazepines in various matrices, including biological samples. mdpi.comhenryschein.comnih.govannexpublishers.com GC-MS provides both chromatographic separation and mass spectral data, allowing for confirmation of the analyte's identity based on its fragmentation pattern. henryschein.com However, some benzodiazepines may require derivatization to enhance their volatility and thermal stability for GC analysis. psu.edunyc.gov Selected-ion monitoring (SIM) mode in GC-MS is often employed for quantitative analysis, offering increased sensitivity and selectivity. psu.edunyc.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a preferred technique for the analysis of polar and thermally labile drugs like many benzodiazepines, often without the need for derivatization. nih.govsciex.comjfda-online.com LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying compounds present at low concentrations in complex matrices. nih.govsciex.comthermofisher.comnih.gov The use of multiple reaction monitoring (MRM) transitions in LC-MS/MS allows for both quantitation and confirmation of the analyte. sciex.com This technique is widely applied in forensic and clinical research laboratories for the analysis of benzodiazepines and their metabolites in biological samples such as urine, blood, and plasma. sciex.comthermofisher.comnih.govwaters.com A simplified, mixed-mode solid phase extraction protocol coupled with LC-MS/MS has been described for the analysis of urinary benzodiazepines, demonstrating efficient extraction recovery and reduced matrix effects. waters.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique extensively used for the analysis of benzodiazepines. nih.govannexpublishers.comjfda-online.com HPLC separates compounds based on their interaction with a stationary phase (commonly reversed-phase C18) and a mobile phase, which can be adjusted in composition and pH. nih.govfortunejournals.com Various detection methods can be coupled with HPLC, with Ultraviolet (UV) detection being one of the most common, particularly for compounds possessing chromophores that absorb UV light. nih.govnih.govfortunejournals.com Benzodiazepines typically exhibit UV absorbance, allowing for their detection using UV detectors at appropriate wavelengths (e.g., 220 nm or 240 nm). nih.govfortunejournals.comnih.govresearchgate.net
This compound has been explicitly mentioned in the context of HPLC analysis. In one study, this compound was used as an internal standard in an HPLC method with UV detection at 220 nm for the quantitation of midazolam and its metabolite in plasma samples. nih.gov The chromatographic separation was achieved using a C8 Symmetry column with a mobile phase consisting of acetonitrile, tetrahydrofuran, and phosphate (B84403) buffer. nih.gov this compound, midazolam, and 1-hydroxymidazolam were eluted at specific retention times under these conditions. nih.gov Another mention indicates that 1 mL of solution is collected for performing HPLC analysis of this compound. newdrugapprovals.org
Research findings from the study using this compound as an internal standard in HPLC-UV analysis of midazolam and 1-hydroxymidazolam in plasma provided specific analytical parameters: nih.gov
Column: C8 Symmetry (150 x 3.9 mm)
Mobile Phase: Acetonitrile:tetrahydrofuran:phosphate buffer (0.01 M, pH 6.7) (35:5:60 v/v)
Flow Rate: 1 mL/min
Detection Wavelength: 220 nm
Retention Times: 1-Hydroxymidazolam (4.9 min), Midazolam (7.4 min), this compound (8.4 min)
Linearity: Calibration curves in blank plasma were linear (r > 0.999) from 12.5 to 800 ng/mL for midazolam and 1-hydroxymidazolam. (Note: This linearity is for the analytes, not this compound as the internal standard).
Recoveries: > 70% (for midazolam and 1-hydroxymidazolam).
Within-day imprecision (CV%): 1.8-6.5% (for midazolam and 1-hydroxymidazolam).
Between-day imprecision (CV%): 4.1-8.8% (for midazolam and 1-hydroxymidazolam).
Inaccuracy: 12.3% (for midazolam and 1-hydroxymidazolam).
While these specific performance characteristics relate to the analytes being quantified, they demonstrate the capability of the HPLC method with this compound as an internal standard for quantitative analysis in a biological matrix.
Spectroscopic Techniques for Structural Elucidation and Purity Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule. NMR is a standard technique for structural elucidation in organic chemistry and could be applied to confirm the structure of this compound. nih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used for identification and purity assessment. nih.govunodc.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting compounds with chromophores (groups that absorb UV-Vis light) and can be used for quantitative analysis based on the Lambert-Beer law, which relates absorbance to concentration. nih.govupi.edulibretexts.orgmhlw.go.jp UV-Vis spectroscopy is commonly used for the analysis of benzodiazepines due to their inherent UV absorbance. nih.govresearchgate.net While a specific UV-Vis spectrum for this compound was not found in the search results, the principle applies to this class of compounds. UV-Vis detection is frequently coupled with HPLC for the quantification of benzodiazepines. nih.govfortunejournals.comnih.gov
Sample Preparation Strategies for Biological and Chemical Research Matrices
Sample preparation is a critical step in the analytical workflow, particularly when dealing with complex matrices like biological fluids (e.g., plasma, urine, blood) or chemical mixtures. The goal is to isolate and concentrate the analyte of interest while removing interfering substances that could affect chromatographic separation or detector response. Common sample preparation techniques for benzodiazepines include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). mdpi.comnih.govnih.govresearchgate.net
Liquid-Liquid Extraction (LLE) is a technique that separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com LLE is a straightforward method that can be effective for extracting benzodiazepines from biological matrices. mdpi.commdpi.com For example, LLE has been used for the extraction of benzodiazepines from human plasma and urine. mdpi.comnih.govmdpi.com While simple, LLE can be labor-intensive and may require large volumes of organic solvents. phenomenex.comchromatographyonline.com
Solid-Phase Extraction (SPE) is a widely used technique that employs a solid stationary phase to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted from the stationary phase using a suitable solvent. mdpi.comresearchgate.net SPE offers advantages such as reduced solvent consumption, improved sample clean-up, and higher selectivity compared to LLE. researchgate.netchromatographyonline.com SPE is commonly applied for the extraction of benzodiazepines from various biological matrices, including urine, blood, plasma, and tissue homogenates, prior to chromatographic analysis (GC-MS or LC-MS/MS). mdpi.compsu.edunyc.govthermofisher.comwaters.comnih.govresearchgate.net Different types of SPE sorbents, including reversed-phase and mixed-mode materials, are used depending on the properties of the analytes and the matrix. mdpi.comnyc.govwaters.com Automated SPE systems are also available to improve throughput and reproducibility. gerstelus.com
In the HPLC-UV method where this compound was used as an internal standard for midazolam analysis in plasma, a sample preparation procedure involving extraction with isopropyl alcohol in dichloromethane (B109758) followed by back extraction into phosphoric acid was employed. nih.gov This can be considered a form of liquid-liquid extraction.
The choice of sample preparation strategy depends on the specific matrix, the concentration of this compound, and the analytical technique to be used. Effective sample preparation is essential to ensure accurate and reliable detection and quantification of this compound in research matrices.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68790 |
Interactive Data Table (Example based on data from nih.gov for illustrative purposes, showing analytical parameters for analytes when this compound is used as IS)
While specific quantitative data for this compound as the analyte was not found in a format suitable for a detailed interactive table, the following table presents the analytical parameters reported for midazolam and its metabolite when this compound was used as an internal standard in an HPLC-UV method nih.gov. This illustrates the type of data generated in such analyses.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Within-day Imprecision (CV%) | Between-day Imprecision (CV%) |
| 1-Hydroxymidazolam | 4.9 | 12.5 - 800 | 1.8 - 6.5 | 4.1 - 8.8 |
| Midazolam | 7.4 | 12.5 - 800 | 1.8 - 6.5 | 4.1 - 8.8 |
| This compound (IS) | 8.4 | N/A | N/A | N/A |
(Note: Linearity and imprecision data are for the analytes Midazolam and 1-Hydroxymidazolam, not for this compound which was used as the internal standard in this specific study.)
Structure Activity Relationship Sar Studies and Molecular Design in the Climazolam Series
Elucidation of Essential Pharmacophores and Key Structural Motifs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For ligands of the benzodiazepine (B76468) binding site on the GABA-A receptor, a unified pharmacophore model has been developed that accommodates agonists, antagonists, and inverse agonists. scispace.com
Key structural motifs essential for the activity of benzodiazepines, including climazolam, have been identified through extensive research. quora.com The fundamental benzodiazepine structure consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. egpat.com This core scaffold is crucial for binding.
Essential Pharmacophoric Features:
Hydrogen Bond Acceptor (A): The carbonyl group at the C2 position in classical benzodiazepines or the nitrogen atoms within the fused triazolo ring of compounds like this compound serve as a critical hydrogen bond acceptor.
Lipophilic Regions (L1, L2, L3): The fused benzene ring (Ring A) and the phenyl group at the C5 position (Ring C) are key lipophilic regions that interact with hydrophobic pockets in the receptor. A third lipophilic pocket (L2) is occupied by substituents at the C7 or C8 position. scispace.com
Hydrogen Bond Donor (H1): The receptor provides a hydrogen bond donor site that interacts with the ligand's acceptor feature. scispace.com
Steric Repulsion Sites (S1, S2, S3): The model also defines regions where bulky substituents would clash with the receptor, leading to decreased affinity. scispace.com
This compound, as a triazolobenzodiazepine, possesses the fused triazolo ring, which is a significant structural motif. This modification, compared to classical 1,4-benzodiazepines, often leads to higher potency. researchgate.netyoutube.com The C5 phenyl ring and the electron-withdrawing groups on the benzodiazepine core are also critical components of its pharmacophore. youtube.comyoutube.com
Impact of Substituent Modifications on Receptor Binding Affinity and Functional Efficacy
Modifying the substituents at various positions on the benzodiazepine scaffold has a profound impact on the compound's affinity for different GABA-A receptor subtypes and its functional efficacy (i.e., whether it acts as a positive, negative, or neutral modulator). nih.gov
Position 7: Substitution at the C7 position of the fused benzene ring with an electron-withdrawing group (such as a halogen or a nitro group) is crucial for high-affinity binding. youtube.com this compound features a nitro group at this position, similar to the related compound clonazolam, which contributes significantly to its high potency. youtube.comnih.gov
Position 1: The fusion of a triazole ring across positions 1 and 2, as seen in this compound, generally increases the potency of the compound. researchgate.net
Position 5 (Phenyl Ring): The presence of a phenyl ring at the C5 position is optimal for activity. Substitution on this phenyl ring, particularly at the ortho (2') position with a halogen, can further enhance binding affinity. chemisgroup.us this compound has a 2'-chloro substitution on its C5-phenyl ring.
Positions 6, 8, and 9: Substitutions at these positions are generally detrimental to activity. youtube.com
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
|---|---|---|---|---|
| Diazepam | 14.8 | 9.1 | 10.3 | 10.1 |
| Flunitrazepam | 1.3 | 1.1 | 1.5 | 2.2 |
| Clonazepam | 1.4 | 0.4 | 1.5 | 1.0 |
| Alprazolam | 6.6 | 3.8 | 5.0 | 5.8 |
This table presents generalized, representative data from multiple sources to illustrate the principles of subtype affinity. Actual values may vary between studies.
Rational Design and Synthesis of this compound Analogs as Chemical Probes for Receptor Research
The rational design and synthesis of analogs of potent benzodiazepines are crucial for developing chemical probes to explore receptor pharmacology. purdue.edumdpi.com These probes can be used to map binding sites, differentiate between receptor subtypes, and understand the molecular mechanisms of action. nih.gov
The synthesis of novel benzodiazepine derivatives often involves the chemical hybridization of the benzodiazepine nucleus with other pharmacologically active scaffolds, such as phenylpiperazine, to create compounds with new or modified activities. Strategies for creating new designer benzodiazepines often rely on established SAR principles, including:
Synthesis of active metabolites: Known active metabolites of existing drugs are synthesized as new, standalone compounds. researchgate.net
Structural variations: Clandestine producers modify the structure of medically used benzodiazepines based on known SAR to create new, uncontrolled substances. researchgate.net
Creation of triazolo analogs: Adding a triazole ring to existing 1,4-benzodiazepines is a common strategy to drastically increase potency, a method that led to the development of compounds like clonazolam and flubromazolam (B1261935). researchgate.net
Improved and scalable synthetic methods for creating imidazobenzodiazepines, a class closely related to this compound, have been developed using reagents like tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate. These methods facilitate the efficient creation of the fused imidazole (B134444) or triazole ring system, enabling the production of diverse analogs for research. researchgate.net Such synthetic accessibility allows medicinal chemists to systematically alter the structure and study the resulting changes in receptor interaction. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Ligand Design
Computational chemistry and molecular modeling are indispensable tools for understanding how benzodiazepines interact with the GABA-A receptor and for designing new ligands. chemisgroup.us These methods provide insights into the binding hypothesis at a molecular level. asu.edu
Homology Modeling: Since obtaining high-resolution crystal structures of all GABA-A receptor subtypes is challenging, homology models are often constructed based on the known structures of related proteins, such as the human β3-homopentameric GABA-A receptor. nih.govfrontiersin.org These models provide a structural framework for docking studies.
Molecular Docking: Docking simulations are used to predict the preferred orientation (binding mode) of a ligand, like this compound, within the binding pocket of the receptor. Benzodiazepines are known to bind at the interface between the α and γ subunits (α+/γ- interface). nih.govnih.gov Computational studies have explored several possible binding modes, helping to rationalize why certain structural modifications enhance or diminish affinity. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. kcl.ac.uk These models can predict the potency of new, unsynthesized designer benzodiazepines and identify the structural features that are most important for activity. kcl.ac.ukservice.gov.uk For example, QSAR models have successfully identified potent designer benzodiazepines like flubromazolam and clonazolam and can be used to assess the potential threat of newly emerging compounds. kcl.ac.uk
These computational approaches not only help to explain experimental SAR data but also guide the synthesis of new molecules with desired properties, such as increased subtype selectivity or specific efficacy profiles, accelerating the drug discovery process. nih.govresearchgate.net
Regulatory and Forensic Science Perspectives in Research Settings
Legal Status and Scheduling Considerations for Research Purposes and New Psychoactive Substances (NPS)
Climazolam, an imidazobenzodiazepine derivative, occupies a complex position within the regulatory landscape, primarily being recognized in veterinary medicine rather than for human use. wikipedia.orgiiab.me Developed by Hoffman-LaRoche, it is structurally similar to midazolam and diclazepam and has been used for anesthetizing animals. wikipedia.orgiiab.me Its legal status varies internationally and is often dictated by broader legislation aimed at controlling New Psychoactive Substances (NPS). NPS are synthetic substances created to mimic the effects of controlled drugs while circumventing existing laws. aegislabs.comunodc.org
In many jurisdictions, the legal status of a compound like this compound is not explicitly defined. Instead, it may fall under analogue legislation, which controls substances that are structurally or pharmacologically similar to already scheduled drugs. For researchers, this ambiguity presents challenges in acquiring and using the compound for legitimate scientific investigation. The classification of many designer benzodiazepines as NPS means they are often sold online as "research chemicals" to evade regulatory oversight. unodc.orgvirginia.edu
Globally, efforts to control benzodiazepines have been in place for decades. As of 1984, the United Nations placed 33 commercially available benzodiazepines under Schedule IV of the 1971 Convention on Psychotropic Substances due to their potential for abuse. nih.gov However, the constant emergence of new derivatives like this compound requires continuous updates to these schedules. For instance, in 2023, the United States Drug Enforcement Administration (DEA) temporarily placed several designer benzodiazepines, including clonazolam, etizolam, flualprazolam, flubromazolam (B1261935), and diclazepam, into Schedule I of the Controlled Substances Act, designating them as having a high potential for abuse and no accepted medical use in the U.S. aegislabs.comaxisfortox.com Such actions reflect a trend towards stricter control of NPS benzodiazepines, which can impact their availability for research.
The table below summarizes the scheduling of selected benzodiazepines in the United States, illustrating the regulatory environment for these compounds.
| Compound | Legal Status (USA) | Scheduling Date (if applicable) |
| Clonazolam | Schedule I (Temporary) | July 26, 2023 |
| Etizolam | Schedule I (Temporary) | July 26, 2023 |
| Flualprazolam | Schedule I (Temporary) | July 26, 2023 |
| Flubromazolam | Schedule I (Temporary) | July 26, 2023 |
| Diclazepam | Schedule I (Temporary) | July 26, 2023 |
| Bromazolam | Unscheduled (Federally) | N/A |
| Midazolam | Schedule IV | N/A |
This table is for informational purposes and reflects the legal status at the time of writing. Regulations are subject to change.
Analytical Challenges in Forensic and Research Contexts for Benzodiazepine (B76468) Derivatives
The proliferation of designer benzodiazepines, including compounds structurally related to this compound, presents significant analytical challenges for forensic and research laboratories. proquest.com The subtle chemical modifications made to create these derivatives result in a vast number of compounds with similar core structures, making their specific identification difficult. proquest.com
A primary challenge is the lack of certified reference materials and established analytical methods for new compounds. nih.gov Forensic laboratories often rely on techniques like immunoassays for initial screening; however, these tests may lack the specificity to detect novel derivatives or distinguish between them, leading to false negatives. nih.gov For example, some immunoassays may fail to detect lorazepam and other benzodiazepines that are primarily excreted as glucuronides. nih.gov
Definitive identification requires more sophisticated techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being considered the gold standard for its sensitivity and selectivity. nih.govoup.com However, even with advanced instrumentation, the constant emergence of new analogs means that laboratory libraries must be continuously updated to include these substances. virginia.edu The development and validation of new methods is a time-consuming process, creating a lag between the appearance of a new NPS on the market and the ability of labs to detect it reliably. oup.com
Further complicating analysis is the metabolism of these compounds. Many benzodiazepines are extensively metabolized, and the parent compound may be present in very low concentrations or not at all in biological samples. nih.gov Identifying the correct metabolites is crucial for confirming ingestion, but this requires detailed metabolic studies for each new derivative, which are often lacking for NPS. nih.gov
The table below outlines common analytical techniques used for benzodiazepine detection and their associated challenges.
| Analytical Technique | Application | Challenges in Detecting Novel Derivatives |
| Immunoassays (e.g., ELISA) | Initial Screening | Lack of specificity, potential for cross-reactivity or false negatives, may not detect all metabolites. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation and Identification | Lower resolution and reproducibility compared to other methods, may be insufficient for quantitative analysis. proquest.comjuniperpublishers.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation and Quantification | Requires derivatization for some compounds, thermal instability of some benzodiazepines can be an issue. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gold Standard for Confirmation and Quantification | Requires specific reference standards, method development is resource-intensive, libraries need constant updates. nih.govoup.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural Confirmation | Can be challenging due to varied colors of illicit samples interfering with results. juniperpublishers.comjuniperpublishers.com |
Emerging Trends in Illicit Synthesis and Research Chemical Markets Relevant to Analog Development
The market for designer benzodiazepines is dynamic, driven by the desire of clandestine chemists to create substances that evade legal controls. virginia.eduproquest.com Illicit synthesis trends often involve modifying the chemical structure of existing pharmaceutical benzodiazepines or other designer variants. myadlm.org These modifications are typically simple, such as altering a halogen substituent (e.g., substituting fluorine for chlorine) or adding a triazole ring to the benzodiazepine core structure. myadlm.org For example, clonazolam is considered a hybrid of the approved drug clonazepam and the designer drug alprazolam. myadlm.orgqeios.com
These structurally similar analogs are often produced in clandestine laboratories, primarily in regions with less stringent chemical regulations, and then distributed globally via online platforms and the dark web. nih.govmyadlm.org They are frequently marketed as "research chemicals" and sold in various forms, including powders, tablets, and blotters. unodc.orgvirginia.edu A significant danger is the misrepresentation of these substances. For instance, potent designer benzodiazepines like flubromazolam and etizolam have been found in counterfeit tablets made to look like legitimate pharmaceuticals such as Xanax (alprazolam). nih.govmyadlm.org
The scheduling of specific designer benzodiazepines often leads to a "cat-and-mouse" game, where the control of one substance prompts the synthesis and distribution of a new, unscheduled analog. aegislabs.comaegislabs.com For example, after several designer benzodiazepines were placed under temporary Schedule I control in the U.S. in 2023, the prevalence of the unscheduled compound bromazolam increased significantly in the illicit market. aegislabs.comaegislabs.com This rapid evolution of available compounds poses a continuous challenge to law enforcement, public health officials, and forensic scientists. The synthesis of these compounds does not require highly specialized equipment, and precursor chemicals can often be obtained from legitimate chemical suppliers, further complicating efforts to control their production.
Future Directions and Unexplored Avenues in Climazolam Research
Investigation of Novel Receptor Interactions Beyond GABA-A (e.g., Opioid Receptors for Benzodiazepines)
A docking study further supports the potential for designer benzodiazepines to bind to mu, delta, and kappa opioid receptors. herts.ac.uk This is particularly relevant as the co-use of benzodiazepines and opioids is a significant public health concern, and a direct interaction at the receptor level could contribute to the enhanced euphoric and reinforcing properties reported by users. herts.ac.uknih.gov Research into climazolam's potential affinity for and activity at various opioid receptor subtypes is a critical and unexplored avenue. Such investigations would clarify whether this compound's effects are solely mediated by the GABAergic system or if it possesses a more complex pharmacology involving the endogenous opioid system. This line of inquiry is crucial, as interactions with the mu-opioid receptor, in particular, are associated with reward and addiction. herts.ac.uk
Potential for this compound as a Chemical Probe for Neurobiological Research
Chemical probes are essential tools for dissecting the complex signaling pathways of the brain. nih.govnih.gov Due to its specific chemical structure, this compound has the potential to be utilized as a chemical probe to investigate the function and regulation of the central nervous system. By studying its binding and functional effects, researchers can gain insights into the specific GABA-A receptor subtypes involved in various neurological processes. nih.govfrontiersin.org
The development of subtype-selective ligands for GABA-A receptors has been a significant goal in neuroscience research. nih.govnih.gov Such compounds would allow for the precise targeting of specific receptor populations, helping to elucidate their roles in conditions like anxiety, epilepsy, and sleep disorders. nih.govnih.gov this compound, as a structurally distinct benzodiazepine (B76468), could serve as a scaffold for the development of more selective probes. myadlm.org Furthermore, advanced neuroimaging techniques could be employed to study how this compound and its analogs interact with different brain regions and neural networks, providing a deeper understanding of their biomechanical effects at a molecular level. medcraveonline.commdpi.com Comparing the neurochemical footprint of this compound to other benzodiazepines can help identify the structural moieties responsible for specific neurophysiological effects. medcraveonline.com
Development of Advanced Analytical Techniques for Comprehensive Profiling in Research
The continuous emergence of designer benzodiazepines necessitates the development of robust and sophisticated analytical methods for their detection and characterization in research settings. nih.govresearchgate.netresearchgate.net Comprehensive profiling is essential for understanding the prevalence and metabolism of these compounds. nih.gov Current methodologies often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for identifying numerous designer benzodiazepines, including this compound, in various biological matrices. cuny.eduoup.com
Future research should focus on refining these techniques to create even more sensitive and comprehensive screening platforms. core.ac.uk High-resolution mass spectrometry (HRMS) is a powerful tool that can aid in the identification of novel metabolites and provide greater confidence in compound identification. core.ac.uk The development of methods that require minimal sample preparation, such as direct dilution or microextraction techniques, can improve throughput and efficiency. nih.govcore.ac.uk Furthermore, expanding the library of known metabolites for designer benzodiazepines is crucial, as often only the metabolites are detectable in biological samples. myadlm.org
| Analytical Technique | Principle | Application in this compound Research | Key Advantages |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. | Quantification and identification of this compound and its metabolites in biological samples. cuny.edu | High sensitivity and specificity. nih.gov |
| UHPLC-MS/MS | A high-pressure version of LC-MS/MS, offering faster analysis and better resolution. | Rapid screening for a wide range of designer benzodiazepines, including this compound. nih.gov | Increased speed and separation efficiency. nih.gov |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Reference method for identification, often requiring derivatization for non-volatile compounds. nih.gov | High resolving power and established libraries. |
| HRMS | Measures mass with very high accuracy, allowing for the determination of elemental composition. | Identification of unknown metabolites of this compound and distinguishing between isobaric compounds. core.ac.uk | High accuracy and confidence in identification. |
| Immunoassays | Uses antibodies to detect the presence of a specific drug class. | Initial screening for benzodiazepines, but may have variable cross-reactivity with designer compounds. myadlm.orgresearchgate.net | Rapid and suitable for high-throughput screening. |
Exploration of Structure-Metabolism Relationships and Prodrug Design for Research Tools
Understanding the metabolic pathways of this compound is fundamental for interpreting toxicological data and for designing better research tools. nih.gov The metabolism of benzodiazepines typically involves Phase I oxidative reactions, primarily carried out by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, such as glucuronidation. nih.gov For designer benzodiazepines, common metabolic transformations include hydroxylation, N-dealkylation, and reduction of nitro groups. nih.govresearchgate.net Systematic studies on this compound's metabolism, using in vitro models like human liver microsomes and in vivo models, are necessary to identify its major metabolites. mdpi.com
This knowledge of its structure-metabolism relationship can inform the design of prodrugs. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. nih.gov In a research context, prodrugs of this compound could be designed to improve its physicochemical properties, such as solubility, or to control its release and distribution in the brain. nih.govresearchgate.net For example, attaching a promoiety to the this compound molecule could enhance its ability to cross the blood-brain barrier or target specific brain regions. This approach has been explored for other classes of compounds to create selective antitumor agents and to improve drug delivery. nih.govgoogle.com By creating a library of this compound-based prodrugs with varying activation mechanisms, researchers could develop a sophisticated toolkit for probing the neuropharmacological effects of this compound with greater precision. researchgate.net
Q & A
Q. How can researchers determine the purity and structural integrity of synthesized Climazolam?
To assess purity, employ high-performance liquid chromatography (HPLC) with UV detection, ensuring retention time aligns with reference standards. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Replicate analyses across independent labs to minimize instrumentation bias .
Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?
Use GABAA receptor-binding assays in transfected HEK-293 cells to quantify affinity (Kd) and efficacy (EC50). Pair this with electrophysiological patch-clamp studies to measure chloride ion flux. Include positive controls (e.g., midazolam) and negative controls (vehicle-only) to validate assay sensitivity. Ensure cell lines are authenticated via STR profiling to avoid contamination .
Q. How should dose-response relationships be established in early animal studies?
Conduct staggered dose-ranging studies in rodent models (e.g., Sprague-Dawley rats), starting at 0.1 mg/kg and escalating logarithmically. Monitor behavioral endpoints (sedation, ataxia) and physiological markers (respiratory rate, EEG changes). Apply nonlinear regression models (e.g., sigmoidal Emax) to derive ED50 values. Adhere to ARRIVE guidelines for ethical reporting and statistical power calculation .
Advanced Research Questions
Q. How can contradictory data on this compound’s selectivity for GABAA receptor subtypes be resolved?
Perform comparative binding studies using recombinant receptors (α1-α6, β1-3, γ1-2 subunits) to map subtype specificity. Pair radioligand displacement assays with functional assays (e.g., fluorescence-based flux measurements). Apply Bayesian meta-analysis to reconcile discrepancies across studies, accounting for variables like buffer composition and temperature .
Q. What experimental strategies mitigate confounding factors in long-term neurotoxicity studies?
Implement a longitudinal design with sham-operated controls and blinded histopathological assessments. Use stereotaxic EEG to detect subclinical seizure activity. Apply liquid chromatography-tandem MS (LC-MS/MS) to quantify this compound and metabolites in brain tissue. Control for circadian rhythms by standardizing dosing times and housing conditions .
Q. How can metabolomic profiling elucidate this compound’s off-target effects?
Conduct untargeted metabolomics via high-resolution MS on plasma and cerebrospinal fluid samples from treated models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed metabolic networks. Validate findings with targeted assays (e.g., CYP450 inhibition screens) and correlate with phenotypic outcomes .
Methodological Guidance for Data Analysis
Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetic data?
Use non-compartmental analysis (NCA) for initial AUC and half-life estimates. Transition to compartmental modeling (e.g., two-compartment with first-order absorption) if biphasic elimination is observed. Apply Akaike Information Criterion (AIC) to select the best-fit model. Address inter-individual variability via population pharmacokinetics (PopPK) using NONMEM or Monolix .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Document synthesis parameters (e.g., reaction time, temperature) rigorously. Use principal component analysis (PCA) on QC data (purity, yield) to identify outlier batches. Implement a stability-indicating HPLC method to track degradation products under accelerated storage conditions (40°C/75% RH) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in behavioral pharmacology experiments?
Standardize apparatus (e.g., elevated plus maze dimensions), ambient lighting, and experimenter training. Share raw data and analysis scripts via repositories like Zenodo. Adopt the PREPARE guidelines for experimental pre-registration and detailed reporting of husbandry conditions .
Q. How can conflicting findings between in vitro and in vivo efficacy studies be systematically addressed?
Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in drug exposure. Validate with microdialysis probes measuring free drug concentrations in target tissues. Use species-specific hepatocyte models to account for metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
